1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the 5-chloro-2-ethoxyphenyl sulfonyl chloride: This step involves the chlorination of 5-chloro-2-ethoxybenzenesulfonic acid using thionyl chloride (SOCl₂) under reflux conditions.
Reaction with piperidine: The resulting sulfonyl chloride is then reacted with 4-piperidinecarboxamide in the presence of a base such as triethylamine (TEA) to form the intermediate sulfonamide.
Hydroxypropylation: The final step involves the reaction of the intermediate with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
Oxidation: Formation of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(3-carboxypropyl)-4-piperidinecarboxamide.
Reduction: Formation of 1-[(5-chloro-2-ethoxyphenyl)sulfanyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The piperidine ring and hydroxypropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide
- 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(3-hydroxyethyl)-4-piperidinecarboxamide
- 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-morpholinecarboxamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or variations in the hydroxyalkyl group can significantly affect the compound’s reactivity and biological activity.
- Unique Features: 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O5S/c1-2-25-15-5-4-14(18)12-16(15)26(23,24)20-9-6-13(7-10-20)17(22)19-8-3-11-21/h4-5,12-13,21H,2-3,6-11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVNIKZOLHPWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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